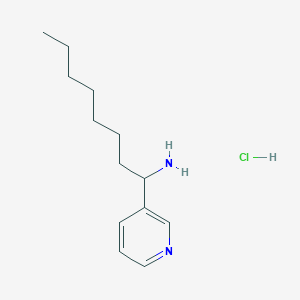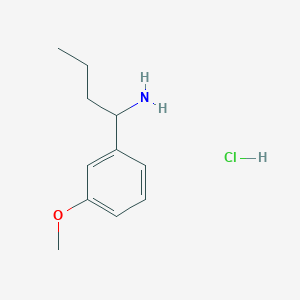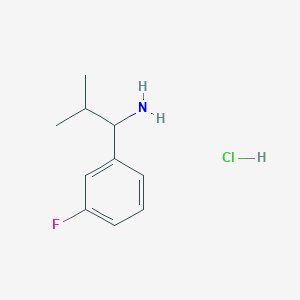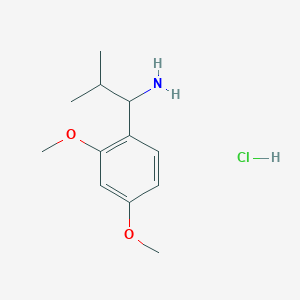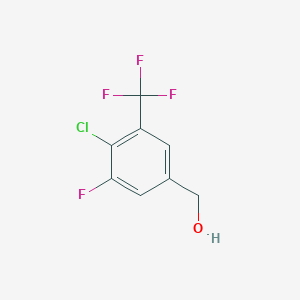
4-Chloro-3-fluoro-5-(trifluoromethyl)benzyl alcohol
Vue d'ensemble
Description
4-Chloro-3-fluoro-5-(trifluoromethyl)benzyl alcohol is a chemical compound with the CAS Number: 1431329-65-5 . It has a molecular weight of 228.57 . The IUPAC name for this compound is (4-chloro-3-fluoro-5-(trifluoromethyl)phenyl)methanol . It is a solid at ambient temperature .
Molecular Structure Analysis
The InChI code for 4-Chloro-3-fluoro-5-(trifluoromethyl)benzyl alcohol is 1S/C8H5ClF4O/c9-7-5(8(11,12)13)1-4(3-14)2-6(7)10/h1-2,14H,3H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
4-Chloro-3-fluoro-5-(trifluoromethyl)benzyl alcohol is a solid at ambient temperature . It has a molecular weight of 228.57 .Applications De Recherche Scientifique
Pharmaceutical Intermediates
This compound serves as an intermediate in the synthesis of more complex pharmaceutical agents. Its unique structure, which includes a trifluoromethyl group, is often sought after for its potential to improve the metabolic stability and bioavailability of therapeutic drugs .
Agrochemical Research
In agrochemical formulations, the presence of fluorine atoms can enhance the activity and durability of pesticides and herbicides. The trifluoromethyl group in particular is known for its ability to resist degradation, making it valuable in developing long-lasting agrochemicals .
Material Science
The benzyl alcohol moiety of this compound can be utilized in the synthesis of polymers and resins. Its incorporation into materials can impart desirable properties such as resistance to heat and chemical attack .
Catalysis
Catalysts containing fluorinated aromatic compounds are used in various chemical reactions to increase efficiency and selectivity. The trifluoromethyl group can influence the electronic properties of catalysts, thus affecting reaction pathways .
Kinetic Studies
The compound is used in kinetic studies to understand the behavior of similar molecules under different conditions. This can provide insights into reaction mechanisms and the stability of related compounds .
NMR Spectroscopy
Due to its distinct chemical shifts, this compound is used to predict the NMR spectrum, which is crucial in structural elucidation and in understanding the electronic environment of molecules .
Synthesis of Fluorinated Compounds
Fluorinated aromatic compounds are increasingly important in medicinal chemistry. This compound can be used as a precursor for synthesizing various fluorinated analogs with potential pharmacological activities .
Organic Synthesis Research
The reactivity of the benzylic position in this compound makes it a valuable reagent in organic synthesis. It can undergo various transformations, such as oxidation and substitution, to yield a wide range of organic products .
Propriétés
IUPAC Name |
[4-chloro-3-fluoro-5-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O/c9-7-5(8(11,12)13)1-4(3-14)2-6(7)10/h1-2,14H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSFATZQDCRCMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-fluoro-5-(trifluoromethyl)benzyl alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



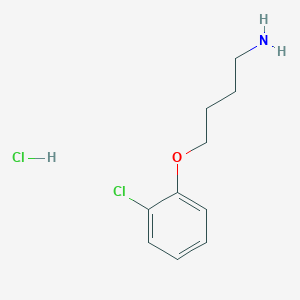
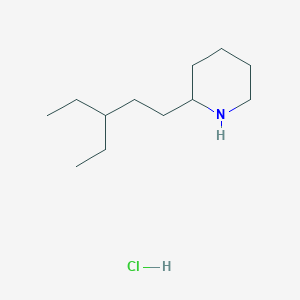
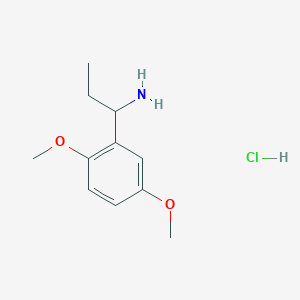
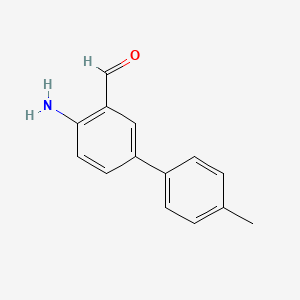
![[4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanol](/img/structure/B1457958.png)

